2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid
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Overview
Description
2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a diazinane ring, a phenyl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diazinane derivative with a phenyl-substituted acetic acid . The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a diazinane ring, a phenyl group, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
IUPAC Name |
2-(2-oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDMRNGVBHDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1C2=CC=CC=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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